AChE-IN-37
Description
AChE-IN-37 (CAS No. 99799-09-4) is a synthetic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g/mol. Its InChI Key (ALTAAUJNHYWOGS-UHFFFAOYSA-N) reflects a stereochemical configuration critical to its biological activity. Synthesized via a multi-step reaction involving 4-methoxy-7-(tetrahydropyran-4-yl)benzo[d]thiazol-2-amine and 4-hydroxycyclohexyl acetic acid, it achieves a yield of 25% under optimized conditions (KOH, methanol/water, 60°C for 6 hours) .
This compound exhibits notable acetylcholinesterase (AChE) inhibitory activity, a property leveraged in therapeutic strategies for neurodegenerative disorders like Alzheimer’s disease. Its biological profile includes moderate P-glycoprotein (P-gp) substrate activity and CYP450 enzyme inhibition, which influence pharmacokinetic parameters such as blood-brain barrier permeability and drug-drug interaction risks . Solubility studies indicate high miscibility in polar solvents, including methanol and water, enhancing its applicability in preclinical formulations.
Properties
Molecular Formula |
C21H12ClNO7S |
|---|---|
Molecular Weight |
457.8 g/mol |
IUPAC Name |
[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C21H12ClNO7S/c22-14-3-1-13(2-4-14)11-20-21(24)18-10-7-16(12-19(18)29-20)30-31(27,28)17-8-5-15(6-9-17)23(25)26/h1-12H/b20-11- |
InChI Key |
ADTADMRCNRGNDS-JAIQZWGSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for AChE-IN-37 are not extensively detailed in the available literature. it is known that the compound is synthesized for research purposes and is not intended for human consumption . The preparation method involves dissolving the compound in dimethyl sulfoxide (DMSO) and mixing it with polyethylene glycol 300 (PEG300), Tween 80, and distilled water to create a clear solution . Industrial production methods are not specified, indicating that the compound is primarily used in laboratory settings.
Chemical Reactions Analysis
AChE-IN-37 undergoes various chemical reactions, including inhibition of acetylcholinesterase activity. The compound interacts with the enzyme’s active site, preventing the hydrolysis of acetylcholine . Common reagents used in these reactions include DMSO, PEG300, and Tween 80 . The major product formed from these reactions is the inhibited acetylcholinesterase enzyme, which results in increased levels of acetylcholine in the synapses .
Scientific Research Applications
AChE-IN-37 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of acetylcholinesterase and its effects on reactive oxygen species levels . In biology, the compound is used to investigate the modulation of nuclear factor erythroid 2-related factor 2 expression . In medicine, this compound is studied for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease . The compound’s ability to inhibit acetylcholinesterase makes it a valuable tool in understanding the cholinergic system and developing new treatments for related disorders .
Mechanism of Action
The mechanism of action of AChE-IN-37 involves the inhibition of acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine . By binding to the enzyme’s active site, this compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synapses . This results in enhanced cholinergic transmission, which is beneficial in treating neurodegenerative diseases . The molecular targets of this compound include the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and glutamate residues .
Comparison with Similar Compounds
Comparison with Similar Compounds
AChE-IN-37 belongs to a class of cyclohexanol-derived AChE inhibitors. Two structurally and functionally analogous compounds are discussed below:
trans-4-Hydroxycyclohexanecarboxylic Acid
- Structural Similarity: Shares the cyclohexanol backbone but lacks the benzo[d]thiazole moiety present in this compound.
- Synthesis: Produced via hydrolysis of trans-4-aminocyclohexanecarboxylic acid derivatives, yielding >80% under mild acidic conditions.
- Biological Activity: Demonstrates weaker AChE inhibition (IC₅₀ = 12 µM) compared to this compound (IC₅₀ = 0.8 µM). No significant P-gp substrate activity, reducing efflux-related bioavailability issues .
2-(3-Hydroxyadamantan-1-yl)acetic Acid
- Structural Similarity : Incorporates an adamantane group instead of a tetrahydropyran ring, enhancing lipophilicity.
- Synthesis : Prepared via Friedel-Crafts alkylation, achieving 60% yield with HATU-mediated coupling.
- Biological Activity : Exhibits stronger AChE inhibition (IC₅₀ = 0.5 µM) but higher cytotoxicity (CC₅₀ = 10 µM) than this compound (CC₅₀ = 50 µM). Acts as a potent CYP3A4 inhibitor , increasing drug interaction risks .
- Solubility : Poor aqueous solubility (logP = 2.8), requiring lipid-based delivery systems.
Comparative Data Table
| Property | This compound | trans-4-Hydroxycyclohexanecarboxylic Acid | 2-(3-Hydroxyadamantan-1-yl)acetic Acid |
|---|---|---|---|
| Molecular Weight | 158.20 g/mol | 158.15 g/mol | 208.25 g/mol |
| AChE IC₅₀ | 0.8 µM | 12 µM | 0.5 µM |
| CYP Inhibition | Moderate (CYP2D6) | None | High (CYP3A4) |
| Solubility (logP) | 1.5 | -0.3 | 2.8 |
| Synthetic Yield | 25% | >80% | 60% |
| Cytotoxicity (CC₅₀) | 50 µM | N/A | 10 µM |
Key Research Findings
Structural Optimization: The benzo[d]thiazole group in this compound enhances target specificity compared to simpler cyclohexanol derivatives, reducing off-target effects .
Therapeutic Index : this compound’s higher CC₅₀ value (50 µM) versus 2-(3-Hydroxyadamantan-1-yl)acetic acid (10 µM) suggests a safer profile for chronic use .
Synthetic Challenges : Lower yields in this compound synthesis (25%) compared to analogs highlight the need for catalyst optimization or alternative coupling reagents.
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